(4-(9-苯基-9H-咔唑-3-基)苯基)硼酸

描述

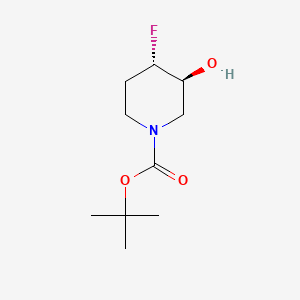

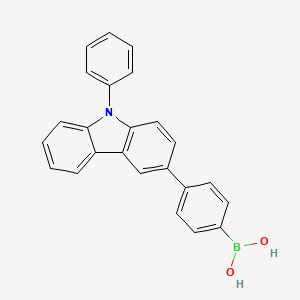

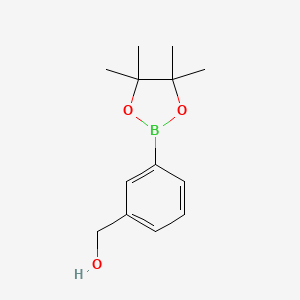

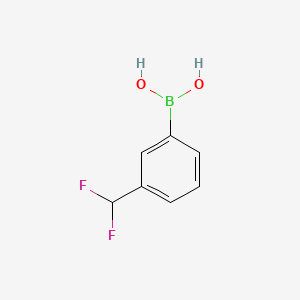

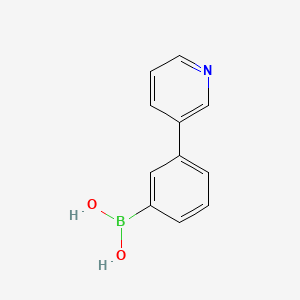

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .

Synthesis Analysis

The synthesis of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .Molecular Structure Analysis

The molecular structure of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .Chemical Reactions Analysis

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .科学研究应用

有机光电和 OLED 器件

硼酸衍生物,特别是基于 BODIPY 的材料,因其在有机发光二极管 (OLED) 中的应用而被广泛研究。这些化合物被认为有望创造“无金属”红外发射器,通过结构设计和合成创新来促进绿色到近红外 (NIR) OLED 的发展 (斯奎奥和帕西尼,2020)。

电化学生物传感器

二茂铁硼酸及其衍生物在构建对糖、糖化血红蛋白、氟离子等敏感的电化学生物传感器中发挥着重要作用。这些传感器基于硼酸与二醇或氟离子的选择性结合,为非酶葡萄糖传感器和其他生物传感器应用提供了强大的框架 (王、高桥、杜和安斋,2014)。

抗癌剂

肉桂酸衍生物,包括源自硼酸的衍生物,因其作为抗癌剂的潜力而被探索。这些化合物的化学多功能性允许开发新型抗肿瘤剂,突出了硼酸衍生物在药物化学中的重要性 (德、巴尔塔斯和贝多斯-贝尔瓦尔,2011)。

药物发现与设计

硼酸的独特特性促进了它们在药物发现中的应用,几种硼酸药物被批准用于各种治疗。这些化合物增强了药物效力并改善了药代动力学,突出了它们在药物化学中的价值 (普莱西亚和莫伊特西耶,2020)。

环境与木材保护

研究还集中在含硼化合物的环境应用上,包括它们在控制真菌生长和作为木材保护剂中的应用。这些应用受益于硼化合物的广谱生物活性,提供了技术和生物医学优势 (埃斯特维斯-弗雷戈索、法尔凡-加西亚、加西亚-科罗内尔、马丁内斯-埃雷拉、阿拉托雷、斯科雷伊和索里亚诺-乌尔苏阿,2021)。

作用机制

Target of Action

It’s known that this compound is used as an intermediate in electronic devices .

Mode of Action

It’s known that the compound can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .

Biochemical Pathways

It’s known that the compound can be used in the formation of organic light emitting diodes (oleds) , which suggests it may play a role in the electron transport pathway.

Pharmacokinetics

It’s known that the compound has a molecular weight of 287120 Da , which could influence its bioavailability.

Result of Action

It’s known that the compound can be used in the formation of organic light emitting diodes (oleds) , which suggests it may influence the light emission properties of these devices.

Action Environment

It’s known that the compound has a melting point of 264°c , which suggests that its stability could be influenced by temperature.

安全和危害

未来方向

属性

IUPAC Name |

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRUXMJHALVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)